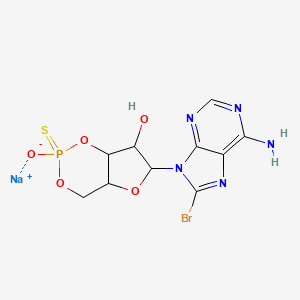

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

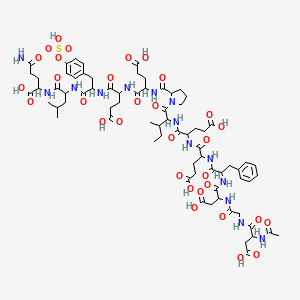

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is known for its role as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) type I and II. This compound is membrane-permeable and is often used in biochemical research to study cAMP signaling pathways .

Métodos De Preparación

The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt involves several steps. The starting material, adenosine, undergoes bromination to introduce the bromine atom at the 8-position. This is followed by cyclization to form the cyclic monophosphate structure. The thiophosphorylation step introduces the phosphorothioate group, and the final product is obtained as the Rp-isomer sodium salt. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Substitution: The bromine atom at the 8-position can be substituted with other nucleophiles under appropriate conditions.

Aplicaciones Científicas De Investigación

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is widely used in scientific research due to its ability to inhibit PKA. Some of its applications include:

Chemistry: Used as a tool to study cAMP signaling pathways and the role of PKA in various biochemical processes.

Biology: Employed in cell culture studies to investigate the effects of cAMP on cell growth, differentiation, and apoptosis.

Medicine: Research on potential therapeutic applications, including the modulation of PKA activity in disease states.

Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.

Mecanismo De Acción

The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits by cAMP. This inhibition disrupts the downstream signaling pathways regulated by PKA, affecting various cellular processes such as metabolism, gene expression, and cell cycle progression .

Comparación Con Compuestos Similares

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is unique due to its specific inhibitory action on PKA and its resistance to hydrolysis by phosphodiesterases. Similar compounds include:

8-Bromoadenosine 3’,5’-cyclic monophosphate: A cAMP analog with similar properties but lacks the phosphorothioate group.

Rp-8-Br-cGMPS sodium salt: Another cyclic nucleotide analog with inhibitory effects on PKA.

8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt: A guanosine analog with similar applications in cAMP signaling research.

Propiedades

IUPAC Name |

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKJLJCVVXRNYGJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5NaO5PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)

![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)

![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)

![4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12107535.png)